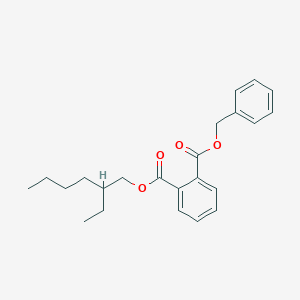

Benzyl 2-Ethylhexyl Phthalate

Übersicht

Beschreibung

Benzyl 2-Ethylhexyl Phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is known for its application in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 2-Ethylhexyl Phthalate is synthesized through the esterification of phthalic anhydride with benzyl alcohol and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:

Esterification Reaction: Phthalic anhydride reacts with benzyl alcohol and 2-ethylhexanol in the presence of an acid catalyst.

Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100°C to 150°C, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation steps to separate the desired ester from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2-Ethylhexyl Phthalate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid, benzyl alcohol, and 2-ethylhexanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Hydrolysis: Phthalic acid, benzyl alcohol, 2-ethylhexanol.

Oxidation: Benzaldehyde, phthalic acid derivatives.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Key Applications of Benzyl 2-Ethylhexyl Phthalate

- Plasticizers in PVC :

- Coatings and Adhesives :

- Medical Devices :

- Consumer Products :

Health Impacts and Regulatory Considerations

The use of phthalates, including BEHP, has raised concerns regarding their potential health effects, particularly as endocrine disruptors. Studies have linked exposure to phthalates with reproductive toxicity and developmental issues . Regulatory bodies worldwide are increasingly scrutinizing these compounds:

- European Union Regulations : The EU has stringent regulations governing the use of phthalates in consumer products, particularly those intended for children or that may come into contact with food .

- U.S. EPA Assessments : The Environmental Protection Agency (EPA) has initiated reviews to assess the risks associated with various phthalates, including BEHP. These assessments aim to evaluate human health impacts and establish safety guidelines .

Case Study 1: Medical Device Safety

A study published by the Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) analyzed the safety of phthalates in medical devices. It highlighted that while alternatives exist for some applications, there remains a lack of suitable substitutes for others where flexibility is critical. The report emphasized the need for manufacturers to provide comprehensive data on alternative plasticizers .

Case Study 2: Exposure Assessment

Research conducted on human exposure to phthalates indicated that high-molecular weight phthalates like DEHP could migrate from products into the human body through various routes. This underscores the importance of understanding migration patterns from consumer products containing BEHP and similar compounds .

Wirkmechanismus

The mechanism of action of Benzyl 2-Ethylhexyl Phthalate primarily involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors such as the peroxisome proliferator-activated receptors, influencing gene expression and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different structural properties.

Dibutyl phthalate: A lower molecular weight phthalate with different physical and chemical properties.

Butyl benzyl phthalate: Similar in structure but with different functional groups, leading to varied applications and effects.

Uniqueness: Benzyl 2-Ethylhexyl Phthalate is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not perform as effectively.

Biologische Aktivität

Benzyl 2-Ethylhexyl Phthalate (BEHP) is a phthalate ester widely used as a plasticizer in various industrial applications. This article examines its biological activity, including its antimicrobial, toxicological, and potential therapeutic effects, supported by relevant research findings and case studies.

Overview of this compound

This compound is part of a larger class of compounds known as phthalates, which are primarily used to increase the flexibility and durability of plastics. The compound is structurally related to other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), which has been extensively studied for its biological effects.

Antimicrobial Activity

Antibacterial Properties:

Recent studies have highlighted the antibacterial potential of BEHP. For instance, it has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that BEHP can inhibit bacterial growth effectively:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 18.75 |

| Escherichia coli | 20.00 |

These findings suggest that BEHP may have applications in developing antimicrobial agents or coatings .

Larvicidal Activity:

BEHP has also demonstrated larvicidal effects against mosquito larvae, particularly Aedes aegypti. In laboratory settings, it inhibited larval growth significantly, indicating its potential use in vector control strategies .

Toxicological Effects

Endocrine Disruption:

Phthalates, including BEHP, are known endocrine disruptors. Research indicates that exposure to BEHP can lead to reproductive and developmental toxicity in animal models. For example, studies have shown alterations in hormone levels and reproductive organ development in rodents exposed to high concentrations of BEHP .

Carcinogenic Potential:

The carcinogenicity of BEHP is still under investigation. Some studies suggest that while it may not directly induce mutations, it can promote tumor growth in certain contexts. The International Agency for Research on Cancer (IARC) has classified some phthalates as possibly carcinogenic to humans based on animal studies .

Metabolism and Excretion

Upon entering the body, BEHP is metabolized into various metabolites, primarily through hepatic pathways. The primary metabolic product is mono(2-ethylhexyl) phthalate (MEHP), which is further processed into several secondary metabolites. These metabolites are often detected in urine and have been linked to various health effects associated with phthalate exposure .

Case Studies

Childhood Asthma and Allergies:

A meta-analysis involving multiple studies has found associations between phthalate exposure (including BEHP) during gestation and increased risks of asthma and allergic diseases in children. The odds ratios ranged from 1.39 to 1.41 for different exposure scenarios, indicating a significant correlation between early-life exposure to phthalates and respiratory issues .

Developmental Effects:

Another study examined the impact of prenatal exposure to BEHP on physical development in infants. Findings indicated that higher levels of maternal exposure were associated with developmental delays and behavioral issues in children .

Eigenschaften

IUPAC Name |

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLXUAPXWEIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940214 | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18750-05-5 | |

| Record name | Benzyl octyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.